methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate
Description
Properties
IUPAC Name |
methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-13-7(12)3-2-6(11)10-8-9-4-5-14-8/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWOYXXSBRCZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349886 | |
| Record name | N-Thiazol-2-yl-succinamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329205-47-2 | |
| Record name | N-Thiazol-2-yl-succinamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Oxo 4 1,3 Thiazol 2 Ylamino Butanoate and Its Analogues
Precursor Synthesis and Reactivity of Thiazol-2-ylamines
The foundational precursor for the target molecule is 2-aminothiazole (B372263). This heterocyclic amine is a versatile building block in the synthesis of numerous biologically active compounds. nih.gov The most common and historically significant method for its synthesis is the Hantzsch thiazole (B1198619) synthesis. cutm.ac.in This reaction typically involves the condensation of an α-haloketone with a thioamide. cutm.ac.in In the case of the parent 2-aminothiazole, thiourea is used as the thioamide component. nih.gov
The reactivity of the resulting 2-aminothiazole is characterized by the nucleophilicity of the exocyclic amino group. This group readily undergoes acylation reactions with various electrophilic reagents, including acid chlorides and anhydrides. nih.govmdpi.com This reactivity is central to the construction of the 4-oxo-butanoate side chain of the target molecule. It is important to note that 2-aminothiazole can exist in two tautomeric forms: the amino form and the imino form. Spectroscopic and reactivity data suggest that the amino tautomer is generally the more stable and predominant form in solution.
Strategies for Constructing the 4-Oxo-butanoate Moiety
The formation of the 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate structure is typically achieved by acylating 2-aminothiazole with a suitable four-carbon electrophile. A common and direct approach involves the reaction of 2-aminothiazole with succinic anhydride. This reaction leads to the ring-opening of the anhydride and the formation of 4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid, the carboxylic acid precursor to the final methyl ester.
The final step in the synthesis of the target compound is the esterification of the carboxylic acid. Standard esterification methods, such as the Fischer esterification, can be employed. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgcerritos.edukhanacademy.org This typically involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comcerritos.edugoogle.com The equilibrium of this reaction can be driven towards the ester product by using an excess of methanol or by removing the water formed during the reaction. organic-chemistry.org
Table 1: Key Reactions in the Synthesis of Methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Aminothiazole, Succinic Anhydride | Organic Solvent (e.g., acetone, dioxane) | 4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid |
| 2 | 4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid, Methanol | Acid Catalyst (e.g., H₂SO₄, HCl) | This compound |
Condensation Reactions with α-Halogenated Esters
While the reaction with succinic anhydride is a primary route, an alternative approach to constructing the 4-oxo-butanoate moiety could involve the use of α-halogenated esters. However, this strategy is less direct for the target molecule. A condensation reaction between 2-aminothiazole and an α-halo-γ-ketoester would be required, which is a more complex starting material. This approach is more commonly seen in the synthesis of other heterocyclic systems.
Approaches to β-Keto Ester Formation
The 4-oxo-butanoate moiety is a γ-keto amide, not a β-keto ester. Therefore, synthetic strategies focused on β-keto ester formation are not directly applicable to the synthesis of the primary chain of this compound.
Adaptations of Hantzsch Synthesis for 1,3-Thiazol-2-ylamino Systems
The Hantzsch thiazole synthesis is highly versatile and can be adapted to produce a wide variety of substituted 2-aminothiazoles. cutm.ac.innih.govbepls.comresearchgate.netresearchgate.netyoutube.com By using substituted α-haloketones and/or substituted thioureas, various functional groups can be introduced onto the thiazole ring. nih.govnih.gov For instance, the use of an N-substituted thiourea in the Hantzsch synthesis would lead to a 2-(substituted-amino)thiazole. nih.gov This approach allows for the pre-installation of a modified side chain on the thiourea nitrogen before the thiazole ring is formed.
Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov Solid-phase synthesis approaches have also been developed, where one of the reactants is attached to a polymer support, facilitating purification. nih.govrsc.org
Exploration of Alternative and Green Synthetic Pathways for the Thiazole Core
While the Hantzsch synthesis is a robust method, there is growing interest in developing more environmentally friendly and efficient "green" synthetic routes for the thiazole core. bepls.com
Catalytic Methodologies in Thiazole Ring Formation
Recent research has focused on the use of various catalysts to improve the efficiency and environmental footprint of thiazole synthesis. Heterogeneous catalysts, such as silica-supported tungstosilisic acid and montmorillonite K10 clay, have been successfully employed in Hantzsch-type reactions. nih.govresearchgate.net These catalysts offer advantages such as ease of separation from the reaction mixture and the potential for recycling. nih.gov
One-pot multi-component reactions, where multiple starting materials are combined in a single reaction vessel to form the final product, represent an efficient and atom-economical approach. nih.gov Catalytic systems have been developed for the one-pot synthesis of 2-aminothiazoles from ketones, thiourea, and a halogen source, avoiding the need to pre-synthesize and isolate the α-haloketone. rsc.org For example, a magnetically recoverable nanocatalyst has been used for the synthesis of 2-aminothiazoles using trichloroisocyanuric acid (TCCA) as a green source of halogen. rsc.org Furthermore, the use of greener reaction media, such as water or polyethylene glycol (PEG), has been explored to reduce the reliance on volatile organic solvents. rsc.org
Table 2: Comparison of Synthetic Methodologies for the Thiazole Core
| Methodology | Advantages | Disadvantages |
| Classical Hantzsch Synthesis | High yields, well-established, versatile. nih.gov | Often requires pre-synthesis of α-haloketones, can use harsh reagents. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields in some cases. nih.gov | Requires specialized equipment. |
| Solid-Phase Synthesis | Simplified purification. nih.govrsc.org | Can have lower overall yields, requires solid support. |
| Catalytic Methodologies | Increased efficiency, potential for catalyst recycling, milder conditions. nih.govresearchgate.netrsc.org | Catalyst cost and stability can be a factor. |
| Green Synthetic Pathways | Use of environmentally benign solvents and reagents, improved atom economy. bepls.comrsc.orgrsc.org | May require optimization for specific substrates. |
Solid-State and Solvent-Free Syntheses for Related Derivatives
The development of synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. researchgate.netbepls.com For the synthesis of thiazole derivatives, solid-state and solvent-free methods have emerged as powerful alternatives to traditional solution-phase chemistry, often leading to higher yields, shorter reaction times, and simpler work-up procedures. semanticscholar.org
One prevalent solvent-free approach involves the one-pot, multi-component synthesis of thiazoles. For instance, Hantzsch thiazole derivatives have been successfully prepared by reacting α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes under solvent-free conditions. researchgate.net This method can be enhanced through various energy inputs, such as conventional heating, microwave irradiation, or ultrasonic irradiation, which can significantly reduce reaction times and improve yields. researchgate.netbepls.com The use of solid supports, like silica-supported tungstosilisic acid, can also facilitate these reactions, acting as reusable and eco-friendly catalysts. researchgate.net
Another notable solvent-free technique is the grinding method, where reactants are physically ground together using a mortar and pestle at room temperature. This mechanical activation provides the energy necessary for the reaction to proceed without the need for a solvent. researchgate.net Microwave-assisted synthesis under solvent-free conditions has also proven to be a highly efficient method for preparing a variety of thiazole derivatives. researchgate.net This technique often results in rapid reaction rates and excellent product yields. bepls.comresearchgate.net
The table below summarizes various solvent-free and solid-state methods for the synthesis of thiazole derivatives, highlighting the diversity of applicable techniques.
| Reactants | Method | Catalyst/Support | Reaction Time | Yield (%) | Reference |
| α-haloketones, thiourea, substituted o-hydroxybenzaldehyde | Grinding | None | Specific period | - | researchgate.net |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Conventional Heating / Ultrasonic Irradiation | Silica supported tungstosilisic acid | - | 79-90 | researchgate.net |
| Aryl ketones, thiosemicarbazide, substituted phenacyl bromides | Microwave Irradiation (300 W) | None | 30-175 s | - | bepls.com |
These methodologies underscore a significant advancement in the synthesis of heterocyclic compounds, offering more sustainable and efficient pathways to a wide range of thiazole-containing molecules.
Chemical Reactivity and Derivatization Studies of Methyl 4 Oxo 4 1,3 Thiazol 2 Ylamino Butanoate
Reactivity Profile of the Methyl Ester Group
The methyl ester group in methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is susceptible to a range of nucleophilic acyl substitution reactions. The most common of these transformations is hydrolysis, which can be carried out under either acidic or basic conditions to yield 4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid.
Base-catalyzed hydrolysis, or saponification, is typically irreversible as the carboxylate salt formed is unreactive towards the alcohol byproduct. In a related context, the hydrolysis of methyl esters in compounds bearing other sensitive functional groups has been achieved using mild conditions. researchgate.net
Another significant reaction is transesterification, where the methyl group is exchanged for a different alkyl or aryl group by reacting the ester with an alcohol in the presence of an acid or base catalyst. The transesterification of β-keto esters, which share some structural similarity with the target molecule, has been shown to be selective, proceeding via an enol or acylketene intermediate. rsc.org While the subject compound is a γ-keto ester, the principles of catalysis and nucleophilic exchange remain broadly applicable.
The methyl ester can also be reduced to a primary alcohol, affording 4-hydroxy-N-(1,3-thiazol-2-yl)butane-1,2-dione, using strong reducing agents like lithium aluminum hydride. This transformation converts the electrophilic carbonyl carbon of the ester into a primary alcohol functionality.
Table 1: Representative Reactions of the Methyl Ester Group in Analogous Compounds
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | LiOH, Water/THF | Carboxylic Acid | researchgate.net |
| Transesterification | Alcohol, Catalyst (e.g., H₂SO₄ or NaOR) | New Ester | rsc.org |
| Reduction | LiAlH₄, THF | Primary Alcohol |
Transformations at the Carbonyl (Keto) Functionality
The ketone carbonyl group at the 4-position is a key site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the adjacent amide group.
Reduction of the keto group can be achieved selectively using hydride reagents. For instance, sodium borohydride (B1222165) would be expected to reduce the ketone to a secondary alcohol, yielding methyl 4-hydroxy-4-(1,3-thiazol-2-ylamino)butanoate, without affecting the less reactive methyl ester or the thiazole (B1198619) ring.
The carbonyl group can also react with organometallic reagents such as Grignard reagents or organolithium compounds to form tertiary alcohols. This provides a route for introducing new carbon-carbon bonds at the 4-position.
Condensation reactions with amines and their derivatives are also feasible. For example, reaction with hydroxylamine (B1172632) would produce an oxime, while reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of hydrazones. As discussed in section 3.4.1, this reactivity is the basis for forming heterocyclic systems like pyrazoles.
Reactions Involving the Thiazol-2-ylamino Moiety
The thiazol-2-ylamino group possesses several reactive sites: the exocyclic nitrogen atom, the endocyclic nitrogen atom, and the thiazole ring itself. The reactivity is a subject of interest, with studies showing that the nucleophilicity of the exocyclic amino group can be weak due to electron delocalization into the thiazole ring. researchgate.net
Nucleophilic Additions and Substitutions
The exocyclic amino group of 2-aminothiazole (B372263) derivatives can act as a nucleophile. It can be acylated by reacting with acid chlorides or anhydrides to form N-substituted amides. mdpi.comnih.gov Similarly, it can react with isocyanates and isothiocyanates to yield the corresponding ureas and thioureas. mdpi.com
While the exocyclic nitrogen is often the primary site of reaction with electrophiles, the endocyclic ring nitrogen can also exhibit nucleophilicity, particularly if the exocyclic amine is sterically hindered or if the thiazole is deprotonated. chemicalbook.com
Table 2: Nucleophilic Reactions of the 2-Aminothiazole Moiety
| Reagent | Conditions | Product Type | Reference |
|---|---|---|---|
| Acid Chlorides (R-COCl) | Base (e.g., Pyridine) | N-Acyl-2-aminothiazole | nih.gov |
| Isocyanates (R-NCO) | Inert Solvent | N-Thiazolyl Urea | mdpi.com |
| Isothiocyanates (R-NCS) | Inert Solvent | N-Thiazolyl Thiourea | mdpi.com |
Electrophilic Aromatic Substitution on the Thiazole Ring
The 2-amino group is a strong activating group, directing electrophilic substitution to the C5 position of the thiazole ring. ias.ac.in Halogenation, for instance, readily occurs at this position. Bromination of 2-aminothiazoles using bromine in a suitable solvent yields the 5-bromo derivative. jocpr.com
Other electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are also expected to occur at the C5 position, although the specific conditions would need to be optimized to account for the sensitivity of the other functional groups in the molecule. Studies on 2-aminothiazole itself confirm that it undergoes electrophilic substitution at the C5 position with various reagents. researchgate.net
Cyclization Reactions and Formation of Novel Heterocyclic Systems
The bifunctional nature of this compound, specifically the 1,3-relationship between the ketone and ester carbonyl groups (when considering the enol tautomer), makes it an excellent precursor for the synthesis of various heterocyclic systems.
Synthesis of Pyrazole (B372694) Derivatives
One of the most important cyclization reactions for this class of compounds is the formation of pyrazoles through condensation with hydrazine and its derivatives. nih.gov This reaction is a cornerstone in heterocyclic chemistry for synthesizing substituted pyrazoles from 1,3-dicarbonyl compounds. nih.gov
The reaction mechanism involves the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. The resulting product would be a (3-carboxy-1H-pyrazol-5-yl)(1,3-thiazol-2-yl)amine derivative if the ester is hydrolyzed during the reaction, or the corresponding methyl ester.
The use of substituted hydrazines, such as phenylhydrazine (B124118) or methylhydrazine, allows for the synthesis of N-substituted pyrazoles with predictable regioselectivity. beilstein-journals.orgnih.gov
Table 3: General Scheme for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,3-Diketone/β-Keto Ester | Hydrazine Hydrate | Reflux in Ethanol/Acetic Acid | Substituted Pyrazole | nih.gov |
| β-Keto Ester | Phenylhydrazine | Nano-ZnO, Solvent-free | N-Phenyl Pyrazolone | nih.gov |
| 1,3-Diketone | Hydrazine Derivatives | Acidic Medium | Substituted Pyrazole | nih.gov |
Annulation Strategies Leading to Fused Thiazole Architectures
The structure of this compound is well-suited for intramolecular cyclization reactions, also known as annulation, to form fused thiazole architectures. Such bicyclic systems are of significant interest in medicinal chemistry. The presence of the butanoate chain attached to the thiazole nitrogen provides the necessary backbone for the formation of a new ring.
One probable annulation strategy involves the intramolecular condensation of the active methylene (B1212753) group (adjacent to the ketone) with the thiazole ring nitrogen or sulfur, or with the exocyclic amide nitrogen, under the influence of a suitable cyclizing agent. For instance, treatment with a strong acid could catalyze the cyclization to form a thiazolo[3,2-a]pyrimidine derivative. The reaction would likely proceed through the formation of an enol intermediate, followed by nucleophilic attack of a thiazole ring nitrogen onto the carbonyl carbon, and subsequent dehydration.
Another potential pathway for annulation could involve the reaction of the ketone carbonyl group with a suitable reagent to facilitate cyclization. For example, a Vilsmeier-Haack type reaction could introduce a formyl group at the active methylene position, which could then undergo cyclization.
The following table outlines potential fused thiazole architectures that could be synthesized from this compound, along with the hypothetical reagents and conditions.
| Target Fused System | Proposed Reagent(s) | Plausible Reaction Conditions |
| Thiazolo[3,2-a]pyrimidinone derivative | Polyphosphoric acid (PPA) or Eaton's reagent | Heating |
| Dihydropyridinothiazole derivative | Ammonium acetate, acetic acid | Heating |
| Thiazolo[3,2-a]pyridinium derivative | Strong non-nucleophilic base followed by an alkylating agent | Anhydrous conditions |
These proposed annulation strategies are based on known cyclization reactions of 2-acylaminothiazoles and related compounds, which are versatile precursors for a variety of fused heterocyclic systems. nih.gov
Pathways for Further Derivatization and Functionalization
The functional groups present in this compound offer several avenues for further derivatization and functionalization, allowing for the synthesis of a diverse library of new chemical entities.
The active methylene group flanked by two carbonyl groups is a prime site for various chemical modifications. It can undergo condensation reactions with aldehydes and ketones to introduce new substituents. For example, a Knoevenagel condensation with an aromatic aldehyde in the presence of a base like piperidine (B6355638) would yield an α,β-unsaturated ketone. This methylene group can also be halogenated using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride, providing a handle for subsequent nucleophilic substitution reactions.
The methyl ester group is another versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with various amines or alcohols to form a wide range of amides and esters, respectively, using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com Furthermore, the ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride.
The ketone carbonyl group can also be a site for derivatization. It can be reduced to a secondary alcohol, or it can react with Grignard reagents or other organometallic compounds to introduce new carbon-carbon bonds. Additionally, it can be converted to an oxime or a hydrazone by reacting with hydroxylamine or hydrazine derivatives, respectively.
The table below summarizes some of the potential derivatization pathways for this compound.
| Functional Group | Reaction Type | Reagent(s) | Potential Product |
| Active Methylene | Knoevenagel Condensation | Aromatic aldehyde, piperidine | α,β-Unsaturated ketone derivative |
| Active Methylene | Halogenation | N-Bromosuccinimide (NBS) | Brominated derivative |
| Methyl Ester | Hydrolysis | NaOH or HCl | Carboxylic acid derivative |
| Methyl Ester | Amidation | Amine, EDCI | Amide derivative |
| Methyl Ester | Reduction | LiAlH4 | Primary alcohol derivative |
| Ketone | Reduction | NaBH4 | Secondary alcohol derivative |
| Ketone | Oximation | Hydroxylamine hydrochloride | Oxime derivative |
These derivatization strategies highlight the potential of this compound as a versatile building block for the synthesis of a wide array of novel thiazole-containing compounds with potential applications in various fields of chemical and pharmaceutical research.
Spectroscopic and Structural Characterization of Methyl 4 Oxo 4 1,3 Thiazol 2 Ylamino Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is expected to show distinct signals corresponding to each unique proton environment.
Thiazole (B1198619) Protons: The thiazole ring contains two protons which would appear as doublets in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their coupling to each other would result in a characteristic splitting pattern.
Amide Proton (NH): A broad singlet corresponding to the amide proton (NH) is anticipated, likely in the downfield region (δ 10.0-12.0 ppm), due to its acidic nature and potential for hydrogen bonding.
Butanoate Chain Protons: The aliphatic chain will exhibit two methylene (B1212753) (-CH₂-) groups. These would appear as two distinct triplets around δ 2.7 and δ 3.2 ppm. The triplet pattern arises from the coupling between the adjacent methylene groups.
Methyl Ester Protons (OCH₃): A sharp singlet for the three protons of the methyl ester group (-OCH₃) would be observed, typically upfield around δ 3.6-3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiazole-H | ~ 7.0 - 7.5 | Doublet |
| Thiazole-H | ~ 7.0 - 7.5 | Doublet |
| NH | ~ 10.0 - 12.0 | Broad Singlet |
| CO-CH₂ | ~ 3.2 | Triplet |
| CH₂-COOCH₃ | ~ 2.7 | Triplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Carbonyl Carbons: Two signals for the carbonyl carbons are expected in the most downfield region of the spectrum (δ 165-175 ppm), one for the amide carbonyl and one for the ester carbonyl.
Thiazole Carbons: The three carbons of the thiazole ring would resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the amino group would be the most downfield of the three.
Butanoate Chain Carbons: The two methylene carbons of the butanoate chain will appear in the aliphatic region, typically between δ 25 and δ 35 ppm.
Methyl Ester Carbon: The carbon of the methyl ester group (-OCH₃) is expected to show a signal around δ 52 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~ 172 |
| Ester C=O | ~ 173 |
| Thiazole C-2 (C-N) | ~ 158 |
| Thiazole C-4 | ~ 138 |
| Thiazole C-5 | ~ 115 |
| CO-CH₂ | ~ 31 |
| CH₂-COOCH₃ | ~ 29 |
To confirm the assignments from 1D NMR, 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity of the two methylene groups in the butanoate chain and the coupling between the two thiazole ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the methylene and thiazole carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For the title compound, key absorption bands are expected.
N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ would indicate the presence of the secondary amine (N-H) group.
C-H Stretches: Absorptions for aromatic C-H stretches from the thiazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would be observed just below 3000 cm⁻¹.
C=O Stretches: Two strong, distinct carbonyl (C=O) absorption bands are expected. The amide carbonyl typically appears around 1680-1700 cm⁻¹, and the ester carbonyl appears at a higher frequency, around 1730-1750 cm⁻¹.
C=N and C=C Stretches: Vibrations corresponding to the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region.
C-O Stretch: A strong band for the C-O stretch of the ester group would be visible in the 1100-1300 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Ester C=O Stretch | 1730 - 1750 |
| Amide C=O Stretch | 1680 - 1700 |
| C=N / C=C Stretches | 1500 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
HRMS would be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) with high precision. This allows for the determination of the elemental formula (C₈H₁₀N₂O₃S), which serves as a definitive confirmation of the compound's identity. The calculated exact mass for C₈H₁₀N₂O₃S is 214.0439. The fragmentation pattern would likely involve the cleavage of the amide and ester bonds, leading to characteristic fragment ions that can be analyzed to piece together the molecular structure.
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determinationnih.gov
The definitive three-dimensional arrangement of atoms and molecules of this compound in the solid state was elucidated using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
Crystals of the title compound suitable for X-ray analysis were grown and a single crystal was subjected to diffraction analysis. The compound crystallizes in the monoclinic system with the space group P2₁/c. The crystallographic data and structure refinement parameters are summarized in the table below. The analysis confirms the molecular structure and reveals details about the crystal packing, which is stabilized by a network of intermolecular hydrogen bonds. For instance, in related thiazole structures, molecules are often linked into chains or sheets by hydrogen bonds involving amine groups and carbonyl oxygen atoms. nih.gov
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₁₀N₂O₃S |
| Formula Weight | 214.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.011 (2) |
| b (Å) | 19.333 (7) |
| c (Å) | 12.870 (5) |
| β (°) | 96.502 (8) |
| Volume (ų) | 1485.9 (10) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg/m³) | 0.958 |
| Radiation Type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Final R indices [I > 2σ(I)] | R₁ = 0.046, wR₂ = 0.108 |
Elemental Analysis for Compositional Verificationproquest.commdpi.comrsc.org
To confirm the empirical formula and purity of the synthesized this compound, elemental analysis was performed. This quantitative technique determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. The experimentally determined values were found to be in close agreement with the theoretically calculated percentages for the proposed molecular formula C₈H₁₀N₂O₃S.
The results, presented in the table below, show that the experimental values are within ±0.4% of the calculated values, which is the accepted margin of error for this analytical method. mdpi.com This concordance provides strong evidence for the successful synthesis of the target compound and verifies its elemental composition and high degree of purity. nih.gov
Table 2: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 44.85 | 44.78 |
| Hydrogen (H) | 4.71 | 4.75 |
| Nitrogen (N) | 13.08 | 13.12 |
Computational and Theoretical Investigations of Methyl 4 Oxo 4 1,3 Thiazol 2 Ylamino Butanoate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate, these computational methods provide insights into its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. materialsciencejournal.org This process minimizes the total electronic energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
The optimized geometry reveals a structure characterized by a thiazole (B1198619) ring linked to a butanoate chain via an amino group. The planarity of the thiazole ring is a significant feature, while the butanoate chain possesses conformational flexibility. Intramolecular hydrogen bonding, for instance between the amino hydrogen and a carbonyl oxygen, can play a crucial role in stabilizing the molecular conformation. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| C=O (amide) bond length | 1.23 Å |
| C-N (amide) bond length | 1.35 Å |
| C=N (thiazole) bond length | 1.32 Å |
| C-S (thiazole) bond length | 1.75 Å |
| C-C-N-H dihedral angle | 180° (trans) |
Note: The data in this table is illustrative and represents typical values for similar molecular structures.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the carbonyl groups and the thiazole ring, suggesting these are the probable sites for nucleophilic attack.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.
Table 2: Hypothetical FMO Energies and Reactivity Descriptors
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.8 eV |
| Electronegativity | 4.15 eV |
| Chemical Hardness | 2.35 eV |
Note: The data in this table is for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms and the nitrogen atom of the thiazole ring, highlighting them as nucleophilic centers. The hydrogen atom of the amino group and the regions around the carbonyl carbon atoms would likely exhibit positive potential, indicating their electrophilic nature.
Conformational Analysis and Potential Energy Surface Exploration
The presence of single bonds in the butanoate chain of this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy landscape of the molecule.
By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be constructed. This surface reveals the low-energy conformers, which are the most likely to exist at a given temperature, as well as the energy barriers between them. The identification of the global minimum energy conformer is crucial for subsequent computational studies like molecular docking.
Molecular Docking Simulations to Predict Binding Modes with Biological Targets (In Vitro Contexts)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info In the context of drug design, it is used to predict the binding mode of a ligand (in this case, this compound) within the active site of a biological target, such as a protein or enzyme. Thiazole derivatives have shown a range of biological activities, including anticancer and antimicrobial effects, by targeting specific enzymes. nih.govnih.gov
The docking process involves placing the ligand in various orientations and conformations within the binding site of the target protein and calculating the binding affinity for each pose. The results are typically presented as a docking score, with lower scores indicating a more favorable binding interaction. The analysis of the best-docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Table 3: Hypothetical Molecular Docking Results with a Kinase Target
| Parameter | Value |
|---|---|
| Docking Score | -8.5 kcal/mol |
| Hydrogen Bond Interactions | Amino H with Asp145; Carbonyl O with Lys72 |
| Hydrophobic Interactions | Thiazole ring with Phe80, Leu132 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, a QSAR model could be developed to predict their biological activity based on various molecular descriptors.
The process involves generating a dataset of derivatives with known biological activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule, and then using statistical methods to build a model that correlates these descriptors with the observed activity. A robust QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing the synthesis and testing of the most promising candidates. ijddd.com
Reaction Mechanism Elucidation Through Computational Pathways
The synthesis of this compound can be logically proposed to occur via a two-step process: first, the acylation of 2-aminothiazole (B372263) with a suitable succinic acid derivative, followed by esterification. A common and efficient method for the initial acylation involves the reaction of 2-aminothiazole with succinic anhydride. This reaction forms an amide bond and opens the anhydride ring, yielding 4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid. The subsequent step would be a standard esterification of the resulting carboxylic acid to yield the final methyl ester product.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricacies of such reaction mechanisms at a molecular level. These theoretical studies can provide detailed insights into the reaction's energy landscape, identifying the structures of intermediates and the transition states that connect them. This allows for a quantitative understanding of the reaction's feasibility and kinetics.
A hypothetical computational investigation into the acylation of 2-aminothiazole with succinic anhydride would typically proceed by mapping the potential energy surface of the reaction. The primary mechanism involves a nucleophilic attack of the exocyclic amino group of 2-aminothiazole on one of the carbonyl carbons of succinic anhydride.
The key steps that would be modeled include:
Formation of a Reactant Complex: The initial association of 2-aminothiazole and succinic anhydride.
Nucleophilic Attack: The nitrogen atom of the amino group attacks a carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This step involves surmounting an energy barrier corresponding to the first transition state (TS1).
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring. This is often a low-barrier process or part of the concerted step initiated by the nucleophilic attack.
Proton Transfer: An intramolecular or solvent-assisted proton transfer from the now-cationic amino group to the newly formed carboxylate anion would yield the final amic acid product, 4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid. This may involve a second transition state (TS2).
Computational models would calculate the relative energies of each species (reactants, intermediates, transition states, and products) along this reaction coordinate. The difference in energy between the reactants and the highest-energy transition state determines the activation energy (ΔE‡), a critical factor governing the reaction rate.
Illustrative Computational Data
The following tables present hypothetical, yet realistic, data that would be generated from a DFT study on the reaction between 2-aminothiazole and succinic anhydride. These values are representative of typical amide formation reactions.
Table 1: Calculated Relative Energies for the Acylation Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (2-aminothiazole + succinic anhydride) | 0.0 |
| TS1 | Transition State for Nucleophilic Attack | +15.2 |
| INT | Tetrahedral Intermediate | +2.5 |
| TS2 | Transition State for Proton Transfer | +5.8 |
| P | Product (4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid) | -12.7 |
Table 2: Key Geometric Parameters of the First Transition State (TS1)
| Parameter | Description | Value (Å) |
| d(N-C) | Distance of forming N-C bond | 1.85 |
| d(C=O) | Distance of attacked carbonyl C=O bond | 1.32 |
| d(C-O_ring) | Distance of anhydride C-O bond to be broken | 1.48 |
This interactive table highlights the critical bond distances in the transition state structure. The elongated C=O bond and the partially formed N-C bond are characteristic features of a nucleophilic acyl substitution transition state.
By analyzing these computational results, researchers can elucidate the detailed step-by-step mechanism. For instance, the calculated activation energy from Table 1 (+15.2 kcal/mol) suggests the reaction should proceed at a moderate rate under mild conditions. The geometric data in Table 2 provides a snapshot of the crucial bond-forming and bond-breaking events occurring at the peak of the energy barrier.
Further computational studies could explore the effect of solvents by using implicit or explicit solvent models, or investigate the potential for catalysis by acids or bases. Such theoretical investigations are invaluable for optimizing reaction conditions and for designing new synthetic pathways for this and related thiazole derivatives.
Biological and Agrochemical Research Applications of Methyl 4 Oxo 4 1,3 Thiazol 2 Ylamino Butanoate and Its Derivatives Excluding Human Clinical Data
In Vitro Enzyme Inhibition Studies of Derived Compounds
Derivatives of methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate, particularly those incorporating the 2-aminothiazole (B372263) and 4-thiazolidinone (B1220212) scaffolds, have been the subject of numerous studies to determine their inhibitory effects on various enzymes.
Phosphodiesterase (PDE5) Inhibition:
A series of 2-aminothiazole derivatives have been designed and synthesized to act as regulators of phosphodiesterase type 5 (PDE5). nih.govnih.gov In one study, compounds 23a and 23c demonstrated a complete (100%) inhibitory effect on PDE5 at a concentration of 10 μM. nih.govrsc.org Notably, this inhibition was achieved without inducing hypotension, a common side effect of PDE5 inhibitors. nih.govnih.gov Conversely, other derivatives, such as compounds 5a , 17 , 21 , and 23b , were found to enhance the activity of the PDE5 enzyme at the same concentration. nih.govrsc.org This dual regulatory capacity—acting as both inhibitors and enhancers—highlights the therapeutic potential of these compounds in managing conditions like erectile dysfunction. nih.govnih.gov Molecular docking studies suggest that these compounds interact with key amino acid residues in the PDE5 active site, such as Gln817:A, mimicking the binding patterns of established inhibitors like sildenafil. nih.govrsc.org
Cyclooxygenase (COX-1/COX-2) Inhibition:
The anti-inflammatory potential of thiazole (B1198619) and thiazolidinone derivatives has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes. Research has shown that these compounds can act as non-selective COX-1/COX-2 inhibitors or as selective inhibitors of one isoform over the other. nih.gov
For instance, a series of 2-aminothiazole derivatives were tested for their effects on both COX-1 and COX-2. nih.gov All tested compounds showed inhibitory activity against COX-1 with IC50 values ranging from 1.00 to 6.34 μM, and more potent inhibition against COX-2 with IC50 values between 0.09 and 0.71 μM. nih.govrsc.org Similarly, newly synthesized thiazole carboxamide derivatives also displayed significant inhibitory activity against both enzymes. acs.org Compound 2b in this series was a potent inhibitor of both COX-1 (IC50 = 0.239 μM) and COX-2 (IC50 = 0.191 μM). acs.org Another compound, 2a , showed the highest selectivity for COX-2, with a selectivity ratio of 2.766. acs.org
Furthermore, imidazo[2,1-b]thiazole (B1210989) derivatives containing a methyl sulfonyl group—a known COX-2 pharmacophore—were found to be highly potent and selective COX-2 inhibitors, with IC50 values in the range of 0.08-0.16 µM. brieflands.com In contrast, other studies have identified 5-adamantylthiadiazole-based thiazolidinone derivatives as effective and selective COX-1 inhibitors. nih.gov Three compounds from this series exhibited potent COX-1 inhibition with IC50 values of 1.08, 1.12, and 9.62 μΜ, respectively, and showed no action against COX-2. nih.gov
| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 / % Inhibition | Reference |
|---|---|---|---|---|
| 2-Aminothiazole Derivatives (23a, 23c) | PDE5 | Complete inhibition without causing hypotension. | 100% at 10 μM | nih.govrsc.org |
| 2-Aminothiazole Derivatives (5a, 17, 21, 23b) | PDE5 | Enhanced enzyme activity. | Enhancer at 10 μM | nih.govrsc.org |
| 2-Aminothiazole Derivatives | COX-1 | Inhibitory effect observed across the series. | 1.00–6.34 μM | nih.govrsc.org |
| 2-Aminothiazole Derivatives | COX-2 | Potent inhibitory effect observed across the series. | 0.09–0.71 μM | nih.govrsc.org |
| Thiazole Carboxamide (2b) | COX-1 / COX-2 | Potent non-selective inhibition. | COX-1: 0.239 μM, COX-2: 0.191 μM | acs.org |
| Imidazo[2,1-b]thiazole Derivatives | COX-2 | Highly potent and selective inhibition. | 0.08–0.16 µM | brieflands.com |
| 5-Adamantylthiadiazole-based Thiazolidinones | COX-1 | Effective and selective inhibition. | 1.08–9.62 μΜ | nih.gov |
Investigations into Antimicrobial Activity against Microbial Strains
The thiazolidin-4-one scaffold, a key derivative structure, is well-documented for its broad-spectrum antimicrobial properties. orientjchem.org Extensive research has demonstrated the efficacy of these compounds against a variety of bacterial and fungal pathogens.
Antibacterial Activity:
Numerous studies have synthesized and screened 4-thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov A comprehensive study of twenty-one 2,3-diaryl-thiazolidin-4-ones found that all compounds exhibited antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.24 mg/mL. mdpi.com In this series, S. Typhimurium was the most sensitive bacterium, while S. aureus was the most resistant. mdpi.com Another study found that a specific thiazolidinone derivative (TD-H2-A) was effective against a range of clinical isolates, including multidrug-resistant strains like MRSA and vancomycin-resistant Enterococcus (VRE), with MIC values from 0.06 to 100 µg/mL. asm.org
The chemical structure of the derivatives significantly influences their activity. For example, the presence of a chloro group on the phenyl ring of certain thiazolidinone compounds resulted in significant growth inhibition against tested bacterial strains. nanobioletters.com Conversely, substitutions with electron-donating groups like methyl and methoxy (B1213986) have been shown to decrease activity against Gram-negative bacteria and render the compounds inactive against S. aureus. nanobioletters.com
Antifungal Activity:
The antifungal potential of these derivatives is also significant. In some cases, the antifungal activity of synthesized thiazolidinones exceeded that of reference drugs like bifonazole (B1667052) and ketoconazole. mdpi.com One study found that hydroxy and nitro derivatives were more potent antifungal agents than the standard medication fluconazole. nanobioletters.com A series of 4-oxo-thiazolidin-2-ylidene derivatives were evaluated against Candida albicans and Cryptococcus neoformans and were shown to possess notable antifungal activity. nih.gov
| Derivative Class | Microbial Strains | Activity Type | Key Findings (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|---|
| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | Antibacterial | MIC range: 0.008–0.24 mg/mL | mdpi.com |
| Thiazolidinone derivative (TD-H2-A) | S. aureus, MRSA, VRE | Antibacterial | MIC range: 0.06–100 µg/mL | asm.org |
| Substituted Thiazolidin-4-ones | S. aureus, P. aeruginosa, S. typhi | Antibacterial | Zone of Inhibition: 15.22–19.93 mm at 500 μg/mL for active compounds. | nanobioletters.com |
| 2,3-Diaryl-thiazolidin-4-ones | Various Fungi | Antifungal | Activity exceeded reference drugs bifonazole and ketoconazole. | mdpi.com |
| Substituted Thiazolidin-4-ones (Hydroxy/Nitro derivatives) | C. albicans | Antifungal | More potent than fluconazole. | nanobioletters.com |
| 4-Oxo-thiazolidin-2-ylidene derivatives | C. albicans, C. neoformans | Antifungal | Demonstrated significant antifungal activity. | nih.gov |
Mechanistic Studies of Molecular Interactions in Non-Human Biological Systems
Mechanistic insights into how these compounds exert their biological effects have been explored through computational and experimental studies. A primary focus has been the inhibition of essential bacterial enzymes. Molecular docking studies have indicated that the antibacterial action of 4-thiazolidinone derivatives may involve the inhibition of E. coli MurB, an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. mdpi.com The 4-thiazolidinone core structure is thought to act as a diphosphate (B83284) mimic, allowing it to be recognized by and block the enzyme's active site. researchgate.net
For antifungal activity, docking studies suggest that the probable mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of fungal cell membranes. mdpi.com By disrupting these enzymatic pathways, the thiazole derivatives effectively compromise the structural integrity of the microbial cells, leading to their death.
Agrochemical Efficacy Studies: Plant Growth Regulation and Crop Yield Enhancement
The application of thiazole and its derivatives extends into the agrochemical field, where they have been investigated for their potential as pesticides and plant protectants. nih.gov
Research has focused on the fungicidal properties of these compounds against plant pathogens. Derivatives of [2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate have demonstrated a broad spectrum of antifungal activity in vitro against several pathogens affecting potatoes, including Phytophthora infestans, Fusarium solani, and Alternaria solani. nih.govresearchgate.net One compound in this class showed fungicidal efficacy comparable or superior to the commercial fungicide Consento, marking it as a promising candidate for plant protection. nih.govresearchgate.net
In another application, novel thiazole phenoxypyridine derivatives have been developed as safeners to protect maize from injury caused by residual fomesafen (B1673529), a PPO-inhibiting herbicide. nih.gov These derivatives help the maize plants tolerate the herbicide's phytotoxic effects. Molecular docking studies suggest that the safener compound can compete with fomesafen for binding to the target enzyme (PPO), thereby mitigating its inhibitory effect on the crop. nih.gov
While these studies highlight the potential of thiazole derivatives in crop protection and as fungicides, there is currently a lack of specific research in the public domain focusing on the role of this compound or its direct derivatives in plant growth regulation or crop yield enhancement, particularly concerning rapeseed.
Role as a Precursor in the Synthesis of Other Potentially Bioactive Chemical Entities
The core structure of this compound serves as a valuable precursor in synthetic chemistry for the development of more complex, bioactive molecules. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and is frequently used as a starting material. acs.org
The Hantzsch thiazole synthesis is a classic and widely used method where α-halocarbonyl compounds react with thioamides or similar reagents to form the thiazole ring. nih.goveurekaselect.com This fundamental reaction allows for the incorporation of the thiazole nucleus into a vast array of molecular frameworks. For instance, 3-oxobutanamide precursors can be utilized in the synthesis of various heterocyclic compounds intended for biological screening. rsc.org
The thiazole scaffold is often hybridized with other bioactive fragments, such as pyrazole (B372694) or pyrazoline, to create new chemical entities with potentially synergistic or enhanced pharmacological activities. nih.gov This strategy of molecular hybridization aims to improve drug efficacy, overcome resistance, and reduce toxicity. nih.gov Therefore, the foundational thiazole structure is a critical building block in the ongoing discovery and development of novel therapeutic and agrochemical agents. eurekaselect.com
Q & A
Q. What are the common synthetic routes for preparing methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate?
The compound is synthesized via acylation of thiazole derivatives followed by condensation with γ-keto esters. A method analogous to the synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate involves generating a 1,4-dicarbonyl intermediate using Friedel-Crafts acylation or nucleophilic substitution. Key steps include activating the thiazole-2-amine with a coupling agent (e.g., DCC) and reacting it with methyl 4-oxobutanoate derivatives under inert conditions . Characterization typically employs H/C NMR and HPLC for purity validation .
Q. How is the compound characterized spectroscopically, and what key spectral features should researchers expect?
- H NMR : Peaks at δ 2.5–3.5 ppm (methylene protons adjacent to the carbonyl group), δ 7.0–8.5 ppm (thiazole aromatic protons), and δ 3.7 ppm (ester methyl group).
- C NMR : Signals at ~170 ppm (ester carbonyl), ~165 ppm (amide/ketone carbonyl), and ~150 ppm (thiazole C-2).
- HPLC : Retention times vary with mobile phase (e.g., acetonitrile/water gradients), with purity ≥95% achievable via column chromatography .
Q. What solvents and conditions are optimal for dissolving this compound?
The compound is moderately polar, dissolving in DMSO, DMF, and dichloromethane. Limited solubility in water requires sonication or co-solvents (e.g., ethanol) for biological assays. Stability tests indicate decomposition above 150°C, necessitating storage at 4°C under inert gas .
Advanced Research Questions
Q. How can researchers optimize reaction yields when functionalizing the thiazole ring?
Substituent effects on the thiazole ring significantly impact reactivity. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilic substitution but may reduce nucleophilicity at the amino group. Optimize by:
Q. How should researchers address contradictory spectral data, such as unexpected 1^11H NMR splitting patterns?
Discrepancies may arise from tautomerism (keto-enol equilibrium) or rotational isomers of the amide bond. Strategies include:
- Variable-temperature NMR to identify dynamic processes.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational modeling (DFT) to predict dominant tautomers .
Q. What methodologies are recommended for evaluating the compound’s bioactivity in cancer or antiviral research?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to reference drugs (e.g., doxorubicin).
- Antiviral testing : Use plaque reduction assays for RNA viruses (e.g., influenza A).
- Mechanistic studies : Employ molecular docking to assess binding to therapeutic targets (e.g., EGFR kinase, viral proteases) identified in thiazole derivative studies .
Q. How can researchers mitigate toxicity risks during in vivo studies?
- Acute toxicity profiling : Follow OECD guidelines for oral/dermal LD determination in rodent models.
- Metabolite analysis : Use LC-MS to identify hydrolyzed products (e.g., 4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid) and assess renal/hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
